![molecular formula C10H17Br B13331076 1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)
1-(Bromomethyl)spiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)spiro[4.4]nonane is an organic compound with the molecular formula C10H17Br. It features a spirocyclic structure, which consists of two nonane rings connected through a single carbon atom. The bromomethyl group attached to the spiro carbon makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)spiro[4.4]nonane can be synthesized through various methods. One common approach involves the bromination of spiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)spiro[4.4]nonane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form spiro[4.4]nonane-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield spiro[4.4]nonane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions, are used.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of spiro[4.4]nonane.
Oxidation: The major product is spiro[4.4]nonane-1-carboxylic acid.
Reduction: The major product is spiro[4.4]nonane-1-methanol.
Scientific Research Applications
1-(Bromomethyl)spiro[4.4]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into spirocyclic compounds has shown promise in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)spiro[4.4]nonane largely depends on its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, this reactivity can be harnessed to modify biomolecules or to act as a precursor for more complex structures.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: The parent hydrocarbon without the bromomethyl group.
Spiro[4.5]decane: A similar spirocyclic compound with a different ring size.
Spiro[5.5]undecane: Another spirocyclic compound with larger rings.
Uniqueness
1-(Bromomethyl)spiro[4.4]nonane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives and complex molecules.
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
4-(bromomethyl)spiro[4.4]nonane |
InChI |
InChI=1S/C10H17Br/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9H,1-8H2 |
InChI Key |
MWLXFVUFELGUJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


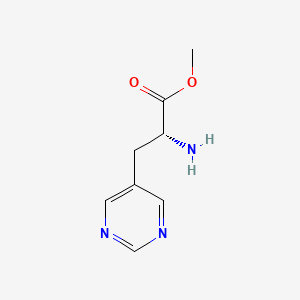
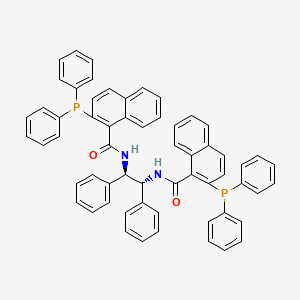
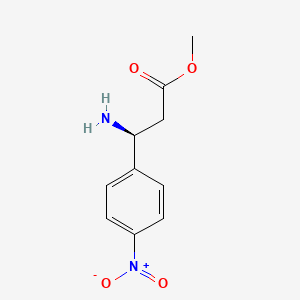
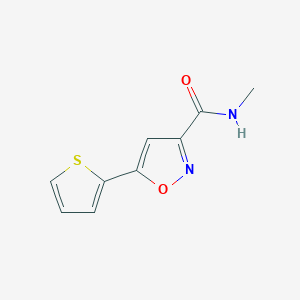
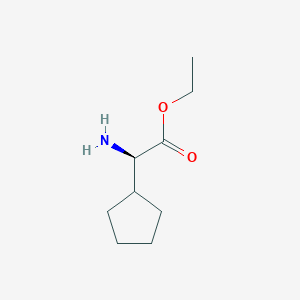
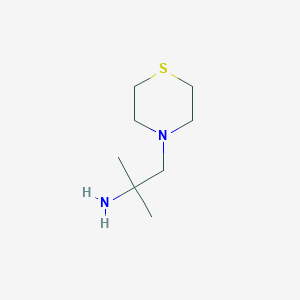
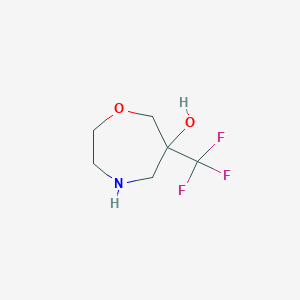
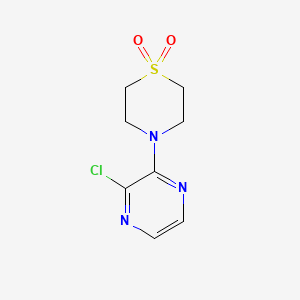
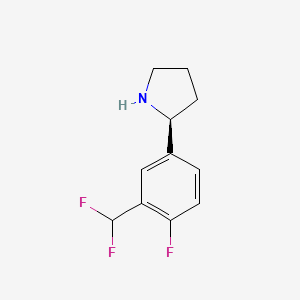
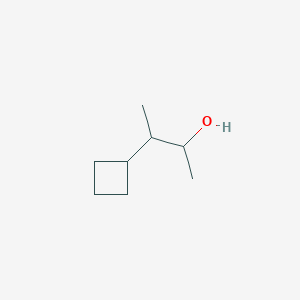
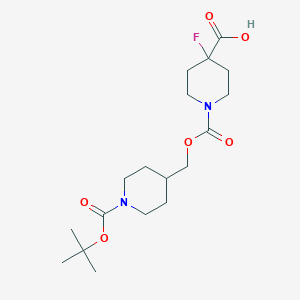
![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)


